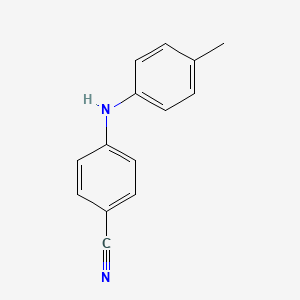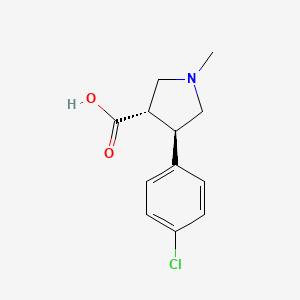
9-benzyl-2-chloro-N-(4-methylsulfonylphenyl)purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Benzyl-2-chloro-N-(4-(methylsulfonyl)phenyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is of interest in various fields, including medicinal chemistry and pharmaceuticals, due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2-chloro-N-(4-(methylsulfonyl)phenyl)-9H-purin-6-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: The purine derivative undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydride.
Sulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methylsulfonyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzyl and methylsulfonyl groups.
Reduction: Reduced derivatives with the chloro group replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
9-Benzyl-2-chloro-N-(4-(methylsulfonyl)phenyl)-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Biological Studies: Used in studies to understand the interaction of purine derivatives with biological targets such as enzymes and receptors.
Pharmaceutical Development: Explored as a lead compound in the development of new drugs for various diseases, including cancer and infectious diseases.
Chemical Biology: Utilized in chemical biology to probe cellular processes and pathways involving purine metabolism.
作用機序
The mechanism of action of 9-Benzyl-2-chloro-N-(4-(methylsulfonyl)phenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
9-Benzyl-2-chloro-9H-purin-6-amine: Lacks the methylsulfonyl group, which may affect its biological activity and chemical properties.
2-Chloro-N-(4-(methylsulfonyl)phenyl)-9H-purin-6-amine: Lacks the benzyl group, which may influence its interaction with biological targets.
9-Benzyl-9H-purin-6-amine: Lacks both the chloro and methylsulfonyl groups, resulting in different chemical reactivity and biological activity.
Uniqueness
9-Benzyl-2-chloro-N-(4-(methylsulfonyl)phenyl)-9H-purin-6-amine is unique due to the presence of both the chloro and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its binding affinity to specific targets and influence its pharmacokinetic and pharmacodynamic profiles.
特性
CAS番号 |
125802-56-4 |
|---|---|
分子式 |
C19H16ClN5O2S |
分子量 |
413.9 g/mol |
IUPAC名 |
9-benzyl-2-chloro-N-(4-methylsulfonylphenyl)purin-6-amine |
InChI |
InChI=1S/C19H16ClN5O2S/c1-28(26,27)15-9-7-14(8-10-15)22-17-16-18(24-19(20)23-17)25(12-21-16)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,23,24) |
InChIキー |
RLYAXKDVFDEGQS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


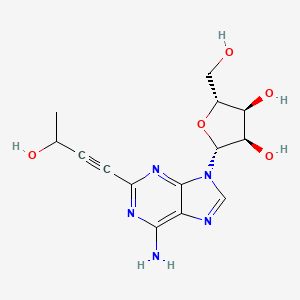
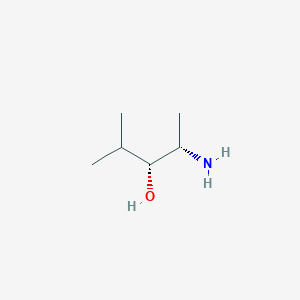

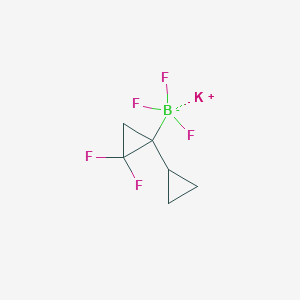
![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
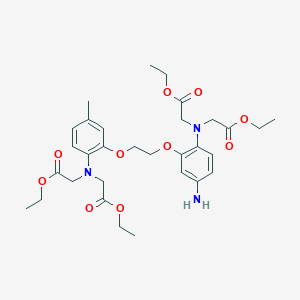

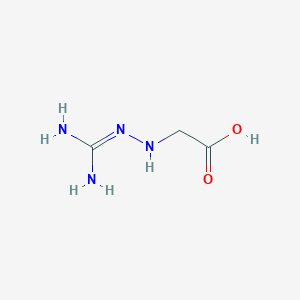
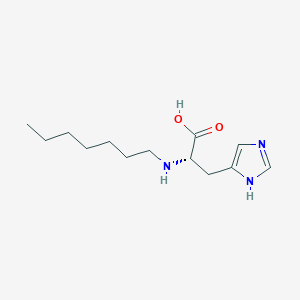

![5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12938647.png)
